DBCO-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate: It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves the following steps:
Formation of the DBCO moiety: The dibenzocyclooctyne (DBCO) group is synthesized through a series of cyclization reactions.
Attachment of the Boc-protected amine: The DBCO moiety is then reacted with a Boc-protected amine under mild conditions to form the final product.
Industrial Production Methods: Industrial production of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction that tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate undergoes.
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, acids for deprotection.
Conditions: Mild, copper-free conditions for SPAAC; acidic conditions for Boc deprotection
Major Products:
Triazole Linkages: Formed from SPAAC reactions.
Free Amines: Formed after Boc deprotection.
Scientific Research Applications
Chemistry:
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biomolecules.
PROTACs: Acts as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology and Medicine:
Drug Development: Utilized in the development of targeted therapies and diagnostic tools.
Molecular Imaging: Employed in the creation of imaging agents for tracking biological processes.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Mechanism of Action
The primary mechanism of action for tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is facilitated by the strained alkyne in the DBCO moiety, which reacts readily with azide groups to form stable triazole linkages. This property makes it highly effective for bioconjugation and labeling applications.
Comparison with Similar Compounds
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG6-NH-Boc): Similar in structure but contains a polyethylene glycol (PEG) linker, which increases water solubility.
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG12-NH-Boc): Contains a longer PEG linker, providing even greater solubility and flexibility.
Uniqueness: tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate is unique due to its optimal balance of hydrophobicity and reactivity, making it highly effective for a wide range of bioconjugation applications without the need for copper catalysis.
Biological Activity
DBCO-NH-Boc (Dibenzocyclooctyne-N-Butyloxycarbonyl) is a compound that has garnered attention in various fields of biomedical research due to its unique chemical properties and biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug delivery, and potential therapeutic uses.
This compound is characterized by its dibenzocyclooctyne (DBCO) moiety, which is known for its high reactivity in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with natural biological processes. The Boc (Butyloxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological applications .
Applications in Drug Delivery and Therapeutics
1. Targeted Drug Delivery:
this compound has been utilized in the development of targeted drug delivery systems. Its ability to form stable conjugates with azide-functionalized drugs or biomolecules enables precise targeting to specific cells or tissues. For instance, studies have demonstrated the successful conjugation of this compound with antibodies for targeted cancer therapy, enhancing the therapeutic efficacy while minimizing off-target effects .
2. Protein Degradation Technologies:
Recent advancements have highlighted the use of this compound in the design of proteolysis-targeting chimeras (PROTACs). These compounds can selectively degrade target proteins by recruiting E3 ligases through a DBCO linker. Research indicates that PROTACs incorporating this compound show promising results in degrading overexpressed proteins such as the epidermal growth factor receptor (EGFR) in cancer cells .
3. Vaccine Development:
The incorporation of DBCO moieties into vaccine formulations has been explored to enhance immunogenicity. For example, DBCO-modified polyplexes have been used to deliver plasmid DNA vaccines effectively, demonstrating significant potential in cancer immunotherapy .
Case Study 1: Antibody-Drug Conjugates
A study focused on the conjugation of this compound with an anti-EGFR antibody to create a targeted therapeutic agent. The resulting conjugate (Ctx-DBCO) was tested on HeLa cells, showing significant degradation of EGFR within 24 hours post-treatment. This indicates the potential of DBCO-based conjugates in targeted cancer therapies .
Case Study 2: Vaccine Efficacy
In another study, researchers modified DEC205 antibodies with DBCO for use in pDNA vaccines. The site-specific modification improved the delivery efficiency and immune response in murine models, suggesting that DBCO can enhance vaccine formulations through improved targeting capabilities .
Comparative Analysis of Biological Activity
Property | This compound | Traditional Linkers |
---|---|---|
Reactivity | High (SPAAC) | Moderate |
Stability | Enhanced by Boc group | Variable |
Applications | Targeted delivery, PROTACs, vaccines | General drug delivery |
Selectivity | High | Lower |
Properties
IUPAC Name |
tert-butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-11H,14-16H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNVEBGFQGBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.